
N~2~-(Hydroxymethyl)-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(Hydroxymethyl)-L-asparagine is a derivative of the amino acid asparagine, where a hydroxymethyl group is attached to the nitrogen atom of the asparagine molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Hydroxymethyl)-L-asparagine typically involves the reaction of L-asparagine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{L-asparagine} + \text{formaldehyde} \rightarrow \text{N~2~-(Hydroxymethyl)-L-asparagine} ]
Industrial Production Methods: Industrial production of N2-(Hydroxymethyl)-L-asparagine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N2-(Hydroxymethyl)-L-asparagine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-(Hydroxymethyl)-L-asparagine can yield N2-(Carboxymethyl)-L-asparagine, while reduction can produce N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~-(Hydroxymethyl)-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: N2-(Hydroxymethyl)-L-asparagine is investigated for its potential therapeutic applications. It may have anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of N2-(Hydroxymethyl)-L-asparagine involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N~2~-(Hydroxymethyl)-L-asparagine can be compared with other similar compounds, such as:
N~2~-(Hydroxymethyl)-L-glutamine: Similar structure but with a glutamine backbone instead of asparagine.
N~2~-(Hydroxymethyl)-L-serine: Contains a serine backbone with a hydroxymethyl group attached to the nitrogen atom.
N~2~-(Hydroxymethyl)-L-lysine: Features a lysine backbone with a hydroxymethyl group.
Uniqueness: N2-(Hydroxymethyl)-L-asparagine is unique due to its specific structure and reactivity. The presence of the hydroxymethyl group allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications. Its potential therapeutic properties also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
73903-62-5 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2S)-4-amino-2-(hydroxymethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(9)1-3(5(10)11)7-2-8/h3,7-8H,1-2H2,(H2,6,9)(H,10,11)/t3-/m0/s1 |
InChI-Schlüssel |
FYERASWGBZFFKD-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)NCO)C(=O)N |
Kanonische SMILES |
C(C(C(=O)O)NCO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



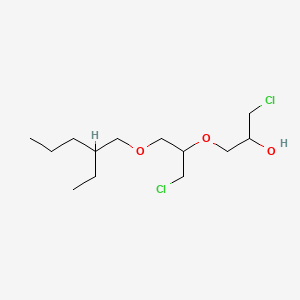
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
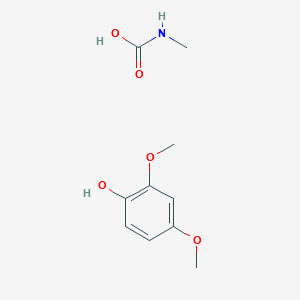
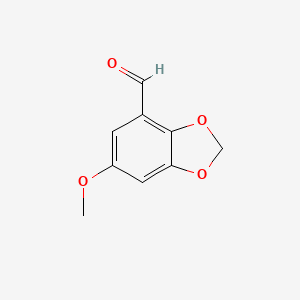


![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
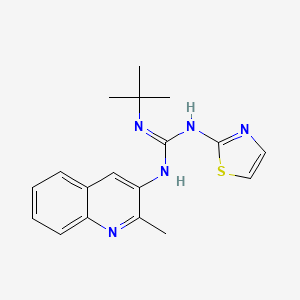
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
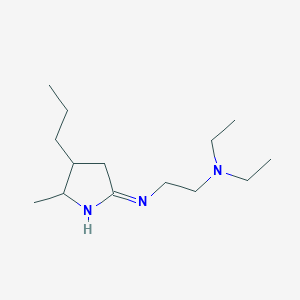
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)


